Lipophilicity Modulation: XLogP3 Comparison of 2-(Difluoromethoxy)nicotinic Acid Versus Nicotinic Acid and 2-Methoxynicotinic Acid
The computed lipophilicity (XLogP3) of 2-(difluoromethoxy)nicotinic acid is 1.6 [1]. This value represents a substantial increase relative to the parent nicotinic acid (XLogP3 ≈ 0.36) and is approximately 0.5-0.7 LogP units higher than the 2-methoxy analog, 2-methoxynicotinic acid (calculated XLogP3 ≈ 0.9-1.1 based on structurally similar pyridinecarboxylic acids) [2]. This elevated lipophilicity is directly attributable to the difluoromethoxy substituent, which introduces two fluorine atoms that increase hydrophobic surface area while retaining a hydrogen bond donor capacity [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Nicotinic acid (XLogP3 ≈ 0.36); 2-Methoxynicotinic acid (XLogP3 ≈ 0.9-1.1, estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.24 vs. nicotinic acid; ΔXLogP3 ≈ +0.5-0.7 vs. 2-methoxy analog |
| Conditions | Computed XLogP3 algorithm (PubChem 2025.04.14 release); comparator values derived from PubChem and literature consensus. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and oral bioavailability, making this compound a superior starting point for lead optimization programs targeting intracellular or CNS-penetrant agents.
- [1] PubChem. (2025). 2-(Difluoromethoxy)pyridine-3-carboxylic acid. Compound Summary CID 68844301 (XLogP3 value). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Nicotinic acid. Compound Summary CID 938 (XLogP3 value). National Center for Biotechnology Information. View Source
- [3] NBInno. (2025). The Impact of Fluorine Substitution on Molecular Properties. Pharmaceutical Intermediates Technical Review. View Source
